REACTION_CXSMILES
|
CC([O-])(C)C.[K+].[C:7]([NH2:13])(=[O:12])[CH2:8][C:9](C)=O.[C:14]1([N:20]=C=S)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl.CC1C=CC([S:31]([N-:34][N+:35]#N)(=O)=O)=CC=1>C1COCC1.C(O)C.C(N(CC)CC)C.O>[C:14]1([NH:20][C:9]2[S:31][N:34]=[N:35][C:8]=2[C:7]([NH2:13])=[O:12])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)[N-][N+]#N
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
with stirring 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for about 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
was kept stirring at room temperature for about 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
STIRRING
|
Details
|
stirred for about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solid precipitate from the reaction mixture was collected
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC1=C(N=NS1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |